molecular formula C25H29ClN6O7S3 B1668825 Cefditoren Pivoxil CAS No. 1448435-17-3

Cefditoren Pivoxil

Cat. No.: B1668825
CAS No.: 1448435-17-3
M. Wt: 620.7 g/mol
InChI Key: AFZFFLVORLEPPO-UVYJNCLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefditoren pivoxil is a third-generation cephalosporin antibiotic used to treat infections caused by Gram-positive and Gram-negative bacteria. It is particularly effective against bacteria that are resistant to other antibiotics. This compound is primarily used for the treatment of community-acquired pneumonia, acute bacterial exacerbation of chronic bronchitis, pharyngitis, tonsillitis, and uncomplicated skin and skin-structure infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cefditoren pivoxil involves several steps. Initially, 7-aminocephalosporanic acid (7-ACA) is used as the starting material. This compound undergoes acylation with an active ester to form cefditoren acid. The cefditoren acid is then reacted with sodium bicarbonate to produce a salt, which is subsequently reacted with pivoxil ester under alkaline conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of dichloromethane and water as solvents, with phase transfer catalysts like tetrabutylammonium bromide to facilitate the reaction. The final product is crystallized to obtain high purity this compound .

Chemical Reactions Analysis

Types of Reactions: Cefditoren pivoxil undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the hydrolysis of this compound is cefditoren, which is the active antibiotic form. Other products include pivalic acid and formaldehyde .

Scientific Research Applications

Cefditoren pivoxil has a wide range of scientific research applications:

Mechanism of Action

Cefditoren pivoxil is a prodrug that is hydrolyzed by esterases during absorption to release the active form, cefditoren. Cefditoren inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Uniqueness of Cefditoren Pivoxil: this compound is unique due to its high oral bioavailability, broad-spectrum activity, and stability against many common beta-lactamases. Its ability to effectively treat penicillin-resistant Streptococcus pneumoniae and other resistant pathogens makes it a valuable antibiotic in clinical practice .

Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6-,30-16-/t17-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZFFLVORLEPPO-UVYJNCLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048743
Record name Cefditorin pivoxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117467-28-4
Record name Cefditoren pivoxil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117467-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefditoren Pivoxil [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117467284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefditorin pivoxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester, (6R,7R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFDITOREN PIVOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78THA212DH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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